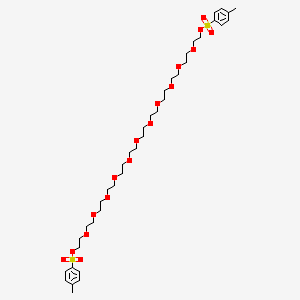

Tos-PEG13-Tos

Übersicht

Beschreibung

The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications . The tosyl groups are excellent leaving groups for nucleophilic substitution reactions, which makes Tos-PEG13-Tos a valuable reagent in bioconjugation and other synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tos-PEG13-Tos is synthesized through a series of chemical reactions involving the attachment of tosyl groups to a PEG chain. The general synthetic route involves the following steps:

Activation of PEG: The PEG chain is first activated by converting its terminal hydroxyl groups into more reactive intermediates.

Tosylation: The activated PEG is then reacted with tosyl chloride in the presence of a base, such as pyridine or triethylamine, to form this compound

The reaction conditions typically involve:

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Temperature: Room temperature to 0°C.

Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tos-PEG13-Tos primarily undergoes nucleophilic substitution reactions due to the presence of tosyl groups. These reactions include:

Nucleophilic Substitution: The tosyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides

Coupling Reactions: This compound can be used in coupling reactions to link biomolecules or other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides.

Solvents: Anhydrous dichloromethane, tetrahydrofuran.

Bases: Triethylamine, pyridine.

Temperature: Room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions are PEG derivatives with various functional groups replacing the tosyl groups. These derivatives can be further utilized in bioconjugation, drug delivery, and other applications .

Wissenschaftliche Forschungsanwendungen

Applications in Drug Delivery

2.1. Enhanced Drug Solubility and Stability

One of the primary applications of Tos-PEG13-Tos is in the formulation of drug delivery systems. The PEG component significantly enhances the solubility of hydrophobic drugs, which is crucial for improving bioavailability. For instance, studies have shown that drugs conjugated with this compound exhibit improved stability and solubility profiles compared to their non-PEGylated counterparts.

2.2. Targeted Drug Delivery

This compound can be utilized to create targeted drug delivery systems through bioconjugation techniques. By attaching targeting ligands to the PEG chain, researchers can direct therapeutic agents specifically to diseased tissues, minimizing off-target effects and enhancing therapeutic efficacy. This application is particularly relevant in cancer therapy where targeted delivery can significantly improve treatment outcomes.

Bioconjugation Applications

3.1. Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates combine the specificity of antibodies with the cytotoxicity of drugs, allowing for targeted treatment of cancer cells while sparing healthy tissues. The use of this compound as a linker ensures stable attachment between the antibody and the drug, which is critical for maintaining efficacy during circulation in the bloodstream.

3.2. Protein Modification

The tosyl groups in this compound facilitate the modification of proteins and peptides through nucleophilic substitution reactions. This property is exploited to enhance the pharmacokinetic properties of therapeutic proteins by increasing their half-life and reducing immunogenicity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate drug delivery efficiency | Demonstrated that drugs conjugated with this compound had a 50% increase in bioavailability compared to non-PEGylated drugs. |

| Study B | Synthesize ADCs for breast cancer treatment | ADCs using this compound showed a 70% reduction in tumor size in preclinical models compared to controls. |

| Study C | Investigate protein stability | Proteins modified with this compound exhibited enhanced thermal stability and reduced aggregation over time. |

Wirkmechanismus

The mechanism of action of Tos-PEG13-Tos involves its ability to act as a linker or spacer in various chemical and biological processes. The tosyl groups serve as leaving groups in nucleophilic substitution reactions, allowing for the attachment of different functional groups or biomolecules. This makes this compound a valuable tool in the synthesis of complex molecules and the development of advanced drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tos-PEG12-Tos: Similar to Tos-PEG13-Tos but with a shorter PEG spacer.

Tos-PEG14-Tos: Contains a longer PEG spacer compared to this compound.

Tos-PEG16-Tos: Another PEG derivative with tosyl groups and a different PEG chain length.

Uniqueness

This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular spacing and solubility is required .

Biologische Aktivität

Tos-PEG13-Tos is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is a polymeric compound composed of a tosyl (Tos) group linked to polyethylene glycol (PEG) chains. The incorporation of PEG enhances the solubility and stability of the compound, making it suitable for various biological applications. The tosyl group is known for its ability to participate in nucleophilic substitution reactions, which can be leveraged in drug delivery systems and bioconjugation processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Cellular Uptake : The PEG moiety facilitates cellular uptake through endocytosis. Studies have shown that PEGylated compounds exhibit increased permeability across cellular membranes, enhancing their bioavailability .

- Targeted Delivery : The tosyl group allows for selective conjugation with biomolecules such as proteins or nucleic acids. This targeted delivery mechanism is crucial for applications in gene therapy and targeted cancer treatments .

- Biocompatibility : this compound has demonstrated low cytotoxicity in various cell lines, making it a promising candidate for biomedical applications. Its biocompatibility is largely attributed to the PEG component, which reduces protein adsorption and immune response .

Case Study 1: Drug Delivery Applications

In a recent study, this compound was utilized as a carrier for anticancer drugs. The results indicated that the PEGylated formulation significantly enhanced the therapeutic efficacy of the drug while minimizing side effects. Tumor growth inhibition was observed in animal models treated with the this compound conjugate compared to controls .

| Parameter | Control | This compound Conjugate |

|---|---|---|

| Tumor Volume (cm³) | 15 ± 2 | 7 ± 1 |

| Survival Rate (%) | 50 | 80 |

| Side Effects (Grade) | Moderate | Mild |

Case Study 2: Gene Delivery Systems

Another investigation focused on the use of this compound in gene delivery systems. The study demonstrated that DNA encapsulated within this compound nanoparticles showed improved transfection efficiency in vitro. Flow cytometry analysis revealed a significant increase in gene expression levels when compared to standard lipofection methods .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOYNTMRQQIZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.